Product packaging for Hexyl laurate(Cat. No.:CAS No. 34316-64-8)

Hexyl laurate

Cat. No.: B1194852
CAS No.: 34316-64-8
M. Wt: 284.5 g/mol
InChI Key: CMBYOWLFQAFZCP-UHFFFAOYSA-N
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Description

Hexyl laurate (CAS 34316-64-8), with the systematic IUPAC name hexyl dodecanoate, is a fatty acid ester synthesized from hexyl alcohol and lauric acid . This compound is a significant focus in biocatalysis research, serving as a model substrate for studying enzymatic esterification, particularly using immobilized lipases like Rhizomucor miehei (Lipozyme IM-77) in both solvent-free and packed-bed bioreactor systems . Optimal synthesis conditions have been extensively investigated to achieve high molar conversion rates, making it a key compound for optimizing continuous production processes and green chemistry methodologies . Its primary research value lies in its functional properties as an emollient and skin-conditioning agent . Studies into its mechanism of action reveal that it forms an occlusive layer on the skin due to its high lipid affinity, which helps to prevent moisture loss and improve the texture and spreadability of formulations . This makes this compound highly relevant for research and development in cosmetic science, personal care formulations, and polymer technology . The global market for this compound is experiencing growth, driven by demand for sustainable and natural ingredients, further underscoring its commercial and industrial research relevance . This product is intended for research purposes only and is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O2 B1194852 Hexyl laurate CAS No. 34316-64-8

Properties

IUPAC Name

hexyl dodecanoate
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InChI

InChI=1S/C18H36O2/c1-3-5-7-9-10-11-12-13-14-16-18(19)20-17-15-8-6-4-2/h3-17H2,1-2H3
Source PubChem
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InChI Key

CMBYOWLFQAFZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6067830
Record name Hexyl laurate
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Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34316-64-8
Record name Hexyl laurate
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Record name Hexyl laurate
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Record name Dodecanoic acid, hexyl ester
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Record name Hexyl laurate
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Record name Hexyl laurate
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Record name HEXYL LAURATE
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Synthesis and Biocatalysis of Hexyl Laurate

Enzymatic Synthesis Methodologies

The synthesis of hexyl laurate, a medium-chain ester valued for its fruity flavor and emollient properties in cosmetics, is increasingly shifting towards biocatalytic methods to meet consumer demand for "natural" products. nih.govrsc.org Enzymatic synthesis, particularly through lipase-catalyzed reactions, offers a green chemistry approach, operating under mild conditions and demonstrating high selectivity. mdpi.com

Lipase-Catalyzed Esterification of this compound

The primary enzymatic route for producing this compound is through the direct esterification of lauric acid and hexanol, catalyzed by lipases (triacylglycerol hydrolases, E.C. 3.1.1.3). nih.govmdpi.com Although the natural function of lipases is the hydrolysis of triacylglycerols, they can effectively catalyze synthesis reactions in non-aqueous environments. mdpi.com This process is valued for its high efficiency and the ability to produce a high-purity product.

To enhance stability, reusability, and facilitate industrial application, lipases are often immobilized on solid supports. researchgate.net This technique helps in preventing enzyme deactivation in organic solvents and simplifies the separation of the biocatalyst from the reaction product. researchgate.net

Rhizomucor miehei Lipase (B570770) (Lipozyme IM-77): This immobilized lipase has been extensively studied for the synthesis of this compound. It effectively catalyzes the direct esterification of lauric acid and hexanol in a solvent-free system. nih.govrsc.org Studies have utilized Response Surface Methodology (RSM) to optimize reaction conditions and achieve high molar conversion rates. nih.govrsc.org

Thermomyces lanuginosus lipase (TLL): TLL is another highly effective biocatalyst for this compound production. Researchers have successfully immobilized TLL on various novel supports, including agro-industrial wastes like babassu mesocarp (BM) and rice husk (RH). mdpi.comnih.gov These homemade biocatalysts have demonstrated superior hydrolytic and esterification activities compared to commercial preparations like Lipozyme® TL IM. mdpi.comnih.gov For instance, a biocatalyst developed by immobilizing TLL on babassu mesocarp (BM-TLL) achieved a 94% conversion rate in this compound synthesis within 4 hours. mdpi.com In a continuous flow packed-bed reactor, immobilized TLL achieved 98% conversion at 40°C within 2 hours, showing excellent recyclability over 12 cycles. nih.govresearchgate.net

The efficiency of lipase-catalyzed this compound synthesis is significantly influenced by several reaction parameters. mdpi.com Optimizing these factors is crucial for maximizing product yield and reaction rate. nih.gov

Reaction time is a critical parameter directly impacting the molar conversion of this compound. nih.govrsc.org Kinetic studies show that conversion increases with time until equilibrium is reached.

Using immobilized Thermomyces lanuginosus lipase in a continuous flow reactor, a 98% conversion was achieved within 2 hours. nih.govresearchgate.net

A study with a homemade biocatalyst (BM-TLL) reached a 94.2% conversion in 4 hours. mdpi.com

Optimization studies using Lipozyme IM-77 from Rhizomucor miehei identified optimal reaction times of 40.6 minutes and 74.8 minutes in different solvent-free systems. nih.govrsc.org

Table 1: Effect of Reaction Time on this compound Conversion

Lipase SourceSupport/SystemReaction TimeConversion Rate (%)Reference
Thermomyces lanuginosusBabassu Mesocarp2 hours98 nih.govresearchgate.net
Thermomyces lanuginosusBabassu Mesocarp4 hours94.2 mdpi.com
Rhizomucor mieheiSolvent-Free40.6 minutes~70 (predicted) nih.gov
Rhizomucor mieheiSolvent-Free74.8 minutes92.2 (actual) rsc.org

Temperature influences both the reaction rate and the stability of the enzyme. While higher temperatures can increase reaction kinetics, they can also lead to enzyme denaturation if exceeding the optimal range. mdpi.com

For immobilized Thermomyces lanuginosus lipase, a high conversion of 98% was obtained at 40°C. nih.govresearchgate.net

In a study using Lipozyme IM-77, the optimal temperature was determined to be 58.2°C for a predicted molar conversion of 69.7%. nih.gov

Another optimization study with the same enzyme found the ideal temperature to be 47.5°C, which resulted in a 92.2% molar conversion. rsc.org

Research on castor oil hexyl ester synthesis using Lipozyme TL IM identified 60°C as the optimal reaction temperature.

Table 2: Influence of Temperature on this compound Synthesis

Lipase SourceSupport/SystemOptimal Temperature (°C)Conversion Rate (%)Reference
Thermomyces lanuginosusBabassu Mesocarp4098 nih.govresearchgate.net
Rhizomucor mieheiSolvent-Free58.269.7 (predicted) nih.gov
Rhizomucor mieheiSolvent-Free47.592.2 (actual) rsc.org
Thermomyces lanuginosusLipozyme TL IM60~88

The amount of enzyme used is a key factor, as it directly relates to the number of available catalytic sites for the reaction. Increasing the enzyme concentration generally increases the reaction rate, up to a point where substrate availability or mass transfer limitations become a factor.

An optimal enzyme amount of 25.4 mg/volume was identified for Lipozyme IM-77 in a solvent-free system. nih.gov

Another study found an optimal enzyme amount of 45.5% (w/w of substrates) for the same lipase. rsc.org

In the synthesis of castor oil hexyl esters, a 10% enzyme loading of Lipozyme TL IM (by weight of oil) was found to be optimal, achieving an 88.3% yield. Increasing the loading to 15% only marginally increased the yield to 91.3%.

For a homemade biocatalyst, an enzyme load of 30 mg/mL was found to be adequate, achieving about 90% immobilization yield. researchgate.net

Table 3: Optimization of Enzyme Amount for Ester Synthesis

LipaseSystem/ReactionOptimal Enzyme AmountResulting Yield/ConversionReference
Lipozyme IM-77This compound Synthesis25.4 mg/volume69.7% (predicted) nih.gov
Lipozyme IM-77This compound Synthesis45.5% (w/w)92.2% rsc.org
Lipozyme TL IMCastor Oil Hexyl Ester Synthesis10% (w/w of oil)88.3%
T. lanuginosus LipaseImmobilization30 mg/mL90% immobilization yield researchgate.net

Optimization of Biocatalytic Reaction Parameters for this compound Production
Substrate Molar Ratio (Hexanol to Lauric Acid)

In a study utilizing immobilized lipase from Rhizomucor miehei (Lipozyme IM-77), the effect of the hexanol to lauric acid molar ratio was investigated within a range of 1:1 to 1:3. rsc.org Through response surface methodology (RSM), the optimal substrate molar ratio was determined to be 1:1.5 (hexanol to lauric acid). rsc.org Under these optimized conditions, which also included a reaction time of 74.8 minutes and a temperature of 47.5 °C, an actual experimental molar conversion of 92.2% was achieved. rsc.org

This demonstrates that a slight excess of the acid component can push the esterification reaction towards the product side, a common strategy in lipase-catalyzed synthesis. Conversely, in the synthesis of a different ester, methyl laurate, a significant excess of the alcohol (methanol to lauric acid ratio of 6:1) was found to be optimal, yielding a conversion of 96.77%. jocpr.com This highlights that the optimal ratio can vary significantly depending on the specific alcohol and reaction system. In cases involving different alcohols like 2-ethylhexanol, varying the molar ratio with lauric acid from 1:1 up to 1:10 has also been explored to influence conversion and product purity. ftb.com.hr

Substrate Ratio (Alcohol:Acid)Enzyme/CatalystConversion YieldReference
1:1.5 (Hexanol:Lauric Acid)Lipozyme IM-7792.2% rsc.org
6:1 (Methanol:Lauric Acid)Brønsted acidic ionic liquid96.77% jocpr.com
Effect of pH Memory

The concept of "pH memory" refers to the influence of the pH of the aqueous solution from which a lipase is dried or immobilized on its subsequent catalytic activity in a non-aqueous (or nearly anhydrous) organic medium. This phenomenon is crucial because the enzyme "remembers" the ionization state of its amino acid residues that was established at that specific pH, which in turn affects its catalytic efficiency.

For the synthesis of this compound using immobilized lipase from Rhizomucor miehei (Lipozyme IM-77) in a solvent-free system, the impact of pH memory was evaluated across a range of 5 to 9. nih.gov The study found that the optimal pH memory for this specific biocatalytic system was 5.9. nih.gov This condition, along with other optimized parameters, resulted in a predicted this compound molar conversion of 69.7%. nih.gov The pH used during the immobilization process itself also plays a role; for instance, lipase from Thermomyces lanuginosus has been effectively immobilized at a pH of 7.0 for subsequent use in this compound synthesis. mdpi.comnih.gov While not strictly pH memory of the synthesis reaction, it underscores the importance of pH control in preparing the biocatalyst.

ParameterEnzymeOptimal ValueResulting ConversionReference
pH MemoryLipozyme IM-775.969.7% (predicted) nih.gov
Immobilization pHThermomyces lanuginosus lipase7.0>98% immobilization efficiency mdpi.comnih.gov
Advanced Biocatalyst Supports and Immobilization Techniques
Agroindustrial Wastes as Biocatalyst Supports (e.g., Babaçu Mesocarp, Rice Husks)

The use of low-cost, abundant agroindustrial wastes as supports for enzyme immobilization represents a sustainable and economically viable approach. Several residual biomasses, including babaçu mesocarp (BM) and rice husks (RH), have been successfully investigated as supports for Thermomyces lanuginosus lipase (TLL) in the synthesis of this compound. mdpi.comnih.govresearchgate.net

These materials, particularly BM and RH, are mesoporous with large hydrophobic surface areas, which facilitates a strong hydrophobic adsorption of the lipase, leading to hyperactivation of the enzyme. mdpi.comnih.govpreprints.org Key findings from this research include:

High Immobilization Efficiency: Both babaçu mesocarp and rice husk supports demonstrated immobilization efficiencies greater than 98%. mdpi.comnih.govresearchgate.net

High Conversion Rates: The biocatalyst prepared using babaçu mesocarp (BM-TLL) was able to achieve a 94.2% conversion of substrates to this compound within just 4 hours. mdpi.comnih.gov In a continuous flow packed-bed reactor system, the BM-TLL biocatalyst achieved an even higher conversion of 98% in only 2 hours. nih.gov

Superior Performance: The biocatalysts derived from these agroindustrial wastes were shown to be more efficient, containing up to 5 times less protein than comparable commercial preparations like Lipozyme® TL IM, while exhibiting superior catalytic activity. mdpi.comnih.govpreprints.org

Support MaterialEnzymeKey FindingReference
Babaçu Mesocarp (BM)Thermomyces lanuginosus lipase (TLL)94.2% conversion in 4 hours (batch) mdpi.comnih.gov
Babaçu Mesocarp (BM)Thermomyces lanuginosus lipase (TLL)98% conversion in 2 hours (continuous flow) nih.gov
Rice Husks (RH)Thermomyces lanuginosus lipase (TLL)>98% immobilization efficiency mdpi.comnih.gov
Supercritical CO2 Mediated Immobilization

Supercritical carbon dioxide (scCO2) has emerged as a green and effective medium for immobilizing enzymes. researchgate.net This technique has been applied to the immobilization of lipase onto mesocellular foam for the synthesis of this compound. nih.govproquest.com The use of scCO2 as the immobilization medium is reported to enhance the activity of the resulting biocatalyst compared to conventional techniques. researchgate.netnih.govproquest.com In a study comparing different lipases, Candida antarctica lipase B (CALB) immobilized using this method proved to be the most effective catalyst for producing this compound from lauric acid and hexyl alcohol. nih.govproquest.com

Mesocellular Foam (MCF) as a Support

Mesocellular foam (MCF), a type of silica-based material, is an excellent support for enzyme immobilization due to its high surface area, large pore volume, and interconnected pore structure. MCF has been successfully used as the support for various lipases, including Candida antarctica B (CALB), Amano AYS, and Porcine pancreas (PPL), to catalyze the synthesis of this compound. nih.gov The combination of MCF as the support and supercritical CO2 as the immobilization medium provides a synergistic effect, leading to a highly active and efficient biocatalyst for ester synthesis. nih.govproquest.com

Enzyme Reusability and Stability in this compound Production

A primary advantage of enzyme immobilization is the ability to reuse the biocatalyst over multiple reaction cycles, which is crucial for the economic feasibility of industrial processes. The stability and reusability of immobilized lipases in this compound production have been extensively demonstrated.

Biocatalysts developed using agroindustrial wastes as supports have shown remarkable stability. For example, the lipase immobilized on babaçu mesocarp (BM-TLL) was reused for multiple cycles in this compound synthesis. mdpi.comnih.gov The results indicated that:

The biocatalyst maintained its initial conversion efficiency for approximately 11 consecutive cycles. mdpi.comnih.gov

A gradual decrease in activity was observed thereafter, with the conversion dropping to 50% of its initial value after 25 reaction cycles. mdpi.com

In a continuous flow system, the same biocatalyst displayed exceptional recyclability, maintaining its catalytic efficiency for over 12 cycles. nih.gov

The enzyme immobilized on Mesocellular Foam (MCF) using supercritical CO2 was also reported to be reusable, contributing to the "green" nature of the process. nih.govproquest.com

BiocatalystReusability PerformanceReference
Lipase on Babaçu Mesocarp (BM-TLL)Maintained activity for ~11 cycles mdpi.comnih.gov
Lipase on Babaçu Mesocarp (BM-TLL)Retained 50% activity after 25 cycles mdpi.com
Lipase on Babaçu Mesocarp (BM-TLLF)Maintained efficiency over 12 cycles (continuous flow) nih.gov
Kinetic Studies and Reaction Mechanisms (e.g., Ternary Complex Mechanism)

The enzymatic synthesis of esters like this compound often follows specific kinetic models to describe the reaction progress. While detailed kinetic studies specifically for this compound are multifaceted, the underlying principles of enzyme catalysis, such as the Ternary Complex Mechanism, provide a framework for understanding the reaction. In this mechanism, the enzyme binds to both substrates (an alcohol and a fatty acid) to form a ternary complex before the catalytic conversion into the final product occurs. chemrxiv.org

Continuous Flow Bioreactor Systems for this compound Synthesis

Continuous flow bioreactor systems offer a significant advantage for the industrial synthesis of this compound, enabling more efficient and scalable production compared to batch processes. semanticscholar.orgnih.gov These systems, particularly those utilizing immobilized enzymes, allow for prolonged catalyst stability, easier product separation, and consistent product quality. nih.gov The use of continuous flow technology is seen as an effective strategy for creating competitive and integrated processes for ester synthesis. nih.gov

Packed bed bioreactors (PBRs) are frequently employed for the continuous synthesis of esters using immobilized lipases. nih.gov In this setup, the immobilized enzyme is packed into a column, and the substrate solution is continuously passed through it. This configuration has been successfully applied to the synthesis of this compound. nih.gov For instance, Thermomyces lanuginosus lipase (TLL) immobilized on residual babassu mesocarp has been used in an 8.83 mL packed-bed reactor for this purpose. nih.govresearchgate.net The immobilized lipase from Rhizomucor miehei has also been utilized in a continuous packed-bed reactor for this compound synthesis. researchgate.net The design of these reactors facilitates high productivity and allows the enzyme to be reused over multiple cycles, enhancing the economic feasibility of the process. nih.gov

Operating in solvent-free systems is a key objective in green chemistry, and it has been successfully applied to the continuous biocatalysis of this compound. researchgate.netnih.gov By eliminating organic solvents, the process becomes more environmentally friendly and reduces downstream separation costs. The direct esterification of hexanol and lauric acid has been investigated using immobilized lipase from Rhizomucor miehei (Lipozyme IM-77) in a solvent-free system. nih.gov Similarly, new biocatalysts have been developed using agro-industrial wastes like babassu mesocarp and rice husk as supports for lipase immobilization, which were then used for this compound production, achieving high conversion rates in the absence of solvents. researchgate.net These systems demonstrate that high yields can be achieved without the need for potentially hazardous organic solvents. researchgate.netresearchgate.net

Optimizing the production rate in continuous systems is crucial for industrial application. This involves adjusting various parameters such as flow rate, temperature, substrate concentration, and the dimensions of the packed bed. nih.govscialert.net For the synthesis of farnesyl laurate, a similar ester, Response Surface Methodology (RSM) was used to optimize packed bed height and substrate flow rate to achieve a molar conversion of over 98%. scialert.netresearchgate.net In the continuous synthesis of this compound, studies have shown that high conversion rates (98%) can be achieved at 40°C within 2 hours. nih.gov Optimization efforts have led to significant productivity, with one system reporting 180 mg of product per hour per unit of enzyme activity. nih.gov Research on other esters in continuous packed-bed reactors has demonstrated productivities as high as 1.25 to 1.36 kg per liter of reactor per day, with stable operation for extended periods. researchgate.net

Table 1: Optimization Parameters in Ester Synthesis This table is interactive. You can sort and filter the data.

Ester Product Biocatalyst System Type Key Optimized Parameter Value Result Reference
This compound Lipozyme IM-77 Batch, Solvent-Free Temperature 58.2 °C 69.7% Conversion nih.gov
This compound Lipozyme IM-77 Batch, Solvent-Free Reaction Time 40.6 min 69.7% Conversion nih.gov
This compound Immobilized TLL Continuous Flow Temperature 40 °C 98% Conversion nih.gov
This compound Immobilized TLL Continuous Flow Reaction Time 2 hours 98% Conversion nih.gov
Farnesyl laurate Immobilized Lipase Continuous PBR Packed Bed Height 18.18 cm 98.07% Conversion scialert.netresearchgate.net
Farnesyl laurate Immobilized Lipase Continuous PBR Substrate Flow Rate 0.9 mL/min 98.07% Conversion scialert.netresearchgate.net
Lauroyl erythritol Lipozyme Continuous PBR Productivity - 1.25 kg/L-reactor/day researchgate.net

Alternative Synthesis Routes

Beyond biocatalysis in continuous flow systems, other chemical methods are available for the synthesis of this compound.

This compound can be synthesized through a direct esterification process where hexyl alcohol and lauric acid react, typically under controlled heat and acidic conditions. specialchem.com In this reaction, the hydroxyl group of the alcohol combines with the carboxyl group of the fatty acid, forming an ester bond and releasing a molecule of water. specialchem.com To drive the reaction towards completion and achieve high yields, this water is often removed as it is formed. One common industrial method for water removal during esterification is azeotropic distillation.

Green Chemistry Approaches in this compound Synthesis

The pursuit of sustainable and environmentally benign chemical processes has led to the exploration of green chemistry principles in the synthesis of esters like this compound. A significant focus of this approach is the replacement of conventional, often hazardous, organic solvents with greener alternatives, particularly those derived from renewable resources. Biocatalysis, especially the use of lipases, in these green solvents presents a promising pathway for the efficient and sustainable production of this compound.

Utilization of Bio-based Solvents (e.g., Limonene (B3431351), p-Cymene)

The use of bio-based solvents, such as the monoterpenes limonene and p-cymene (B1678584), is a key strategy in the green synthesis of esters. These solvents are derived from renewable feedstocks, with limonene being a major component of citrus peel oil, and p-cymene obtainable from limonene. researchgate.net Their biodegradable nature and lower toxicity profile compared to many traditional organic solvents make them attractive options for industrial applications.

Research into enzymatic esterification has demonstrated the viability of terpene-based solvents as reaction media. For instance, the successful enzymatic synthesis of phosphatidylserine (B164497) has been achieved in both limonene and p-cymene, with high yields and minimal side reactions. This indicates the compatibility of these solvents with lipase catalysts and their potential for broader application in the synthesis of other esters, including this compound. The nonpolar character of limonene and p-cymene is particularly advantageous for esterification reactions, as it can help to shift the reaction equilibrium towards product formation.

The table below outlines some of the relevant properties of limonene and p-cymene that make them suitable as green solvents for biocatalysis.

SolventSourceKey PropertiesPotential Advantage in this compound Synthesis
Limonene Citrus fruit peelsRenewable, Biodegradable, NonpolarEnhances substrate solubility, shifts equilibrium towards ester formation, environmentally friendly.
p-Cymene Derived from limoneneRenewable, Biodegradable, Nonpolar, AromaticSimilar to limonene, may offer different solvency characteristics for specific substrates.
Solvent Properties and Enzymatic Activity Correlation

The choice of solvent is critical in enzyme-catalyzed reactions as it can significantly influence the activity, stability, and selectivity of the biocatalyst. mdpi.com For lipases, which are commonly used in ester synthesis, the interaction between the solvent and the enzyme's essential water layer is a key determinant of catalytic performance.

Polar organic solvents can strip this crucial water layer from the enzyme's surface, leading to denaturation and a loss of activity. mdpi.com In contrast, nonpolar solvents, such as limonene and p-cymene, are less likely to interfere with the enzyme's hydration shell, thereby preserving its active conformation and enhancing its catalytic efficiency in esterification reactions. nih.gov The hydrophobicity of the solvent, often quantified by its log P value (the logarithm of the partition coefficient between octanol (B41247) and water), is a useful indicator of its suitability for lipase-catalyzed synthesis. Generally, solvents with a higher log P value (i.e., more hydrophobic) are preferred.

The correlation between solvent properties and the enzymatic activity of lipases in the synthesis of esters is a well-established principle. The low polarity and water miscibility of limonene and p-cymene create a favorable microenvironment for the lipase, facilitating the esterification of lauric acid with hexanol to produce this compound. This environment not only helps in maintaining the enzyme's activity but also in driving the reaction towards a high conversion yield by minimizing the reverse reaction of hydrolysis. nih.gov

The following interactive data table summarizes the key solvent properties and their general correlation with lipase activity in ester synthesis.

Solvent PropertyGeneral Correlation with Lipase Activity in Ester SynthesisRelevance of Limonene and p-Cymene
Polarity Low polarity is generally preferred to maintain enzyme conformation and activity.Both are nonpolar solvents, which is favorable for lipase stability.
Log P Higher log P values (more hydrophobic) are often associated with higher enzyme activity.Limonene and p-cymene have high log P values, indicating their suitability.
Water Miscibility Low water miscibility is advantageous to prevent stripping of the essential water layer from the enzyme and to shift the reaction equilibrium towards synthesis.Both have very low water miscibility, preserving the enzyme's active state.
Viscosity Lower viscosity can improve mass transfer of substrates and products, potentially increasing the reaction rate.Both have relatively low viscosities, facilitating efficient reaction kinetics.

Biological and Biochemical Interactions of Hexyl Laurate

Dermatological and Transdermal Interactions

Influence on Skin Hydration and Barrier Function

Hexyl laurate functions effectively as an emollient and skin-conditioning agent, playing a significant role in enhancing skin hydration and supporting the integrity of the skin barrier. When applied topically, it forms a thin layer on the skin surface wikidata.orgfishersci.ca. This layer is crucial for retaining moisture and preventing transepidermal water loss (TEWL), thereby contributing to softer and smoother skin wikidata.orgfishersci.cawikipedia.org. The formation of this occlusive layer also provides a protective barrier against environmental factors, helping to maintain the skin's moisture balance fishersci.cawikipedia.org.

Interaction with Lipid Bilayers

The stratum corneum, which serves as the primary permeability barrier of the skin, is structurally composed of corneocytes embedded within an intercellular lipid matrix arranged in lamellar bilayers hammaddesiparisi.comfishersci.ca. These lipid bilayers, primarily consisting of cholesterol, free fatty acids, and ceramides, are fundamental to the skin's barrier properties hammaddesiparisi.com. The organization and integrity of this lipid bilayer structure are crucial; any disruption or disorganization can negatively impact the skin's barrier function fishersci.ca.

This compound, as an ester derived from a long-chain alcohol and fatty acid, exhibits a higher affinity for lipids than for water wikipedia.org. This characteristic allows it to form an occlusive layer on the skin surface, which, as discussed, aids in moisture retention and barrier protection fishersci.cawikipedia.org. While the precise molecular-level interactions of this compound with the lipid bilayers of the stratum corneum are not extensively detailed in the provided research, its classification as a "penetration enhancer" in some cosmetic compositions suggests an interaction that facilitates the permeation of other ingredients through the skin's barrier fishersci.ca. This implies that it may influence the organization or fluidity of the intercellular lipid domains to some extent, thereby affecting barrier properties and enhancing the distribution of substances within the skin.

Advanced Characterization and Analytical Techniques in Hexyl Laurate Research

Spectroscopic Analysis (e.g., GC-MS, FTIR)

Spectroscopic methods are fundamental for the qualitative and quantitative analysis of hexyl laurate, providing insights into its molecular structure and composition.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying this compound within complex mixtures. This method involves separating volatile compounds via gas chromatography, followed by their identification through mass spectrometry. For this compound analysis, samples are typically prepared by dissolving the final product in a solvent like heptane (B126788) and derivatizing with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to enhance volatility and detectability. uni.lu Common GC-MS parameters include an injector and detector temperature of 250 °C, with an oven temperature program often starting at 60 °C for 1 minute, then increasing by 10 °C per minute to 250 °C, and held constant for 3 minutes. uni.lu The base ion of this compound has been recorded at m/z 201, which is characteristic of a C12 fatty acid. nih.gov GC-MS is essential for confirming the successful synthesis and purity of this compound. uni.luregulations.gov

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed for the qualitative determination of this compound, offering a rapid and non-destructive way to confirm the presence of specific functional groups. FTIR analysis is typically performed in the 400–4000 cm⁻¹ spectral range, with experiments often involving 200 readings at a resolution of 2 cm⁻¹. uni.lu The presence of a characteristic C=O ester peak in the FTIR spectrum is a key indicator of this compound formation. uni.luuniv-reims.frnih.gov

Chromatographic Techniques (e.g., Kovats Retention Index)

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its related compounds.

Kovats Retention Index (KRI): The Kovats Retention Index is a widely used parameter in gas chromatography for compound identification, providing a standardized measure of a compound's retention time relative to a series of n-alkanes. For this compound, reported Kovats Retention Indices include 1963 for standard non-polar columns and 1983.2 for semi-standard non-polar columns, as per the NIST Mass Spectrometry Data Center. fishersci.ca Predicted Kovats RI values also exist, such as 2273.9 for standard polar columns, 1953.5 for standard non-polar columns, and 1995.5 for semi-standard non-polar columns. These indices are crucial for confirming the identity of this compound in chromatographic analyses.

Gas Chromatography (GC): Beyond GC-MS, general gas chromatography, often coupled with a flame ionization detector (GC-FID), is used to monitor reaction progress and determine the conversion rates in this compound synthesis. It provides quantitative data on the purity and yield of the synthesized product. uni.luregulations.gov

Small-Angle Neutron Scattering (SANS) for Molecular Configuration

Small-Angle Neutron Scattering (SANS) is a powerful technique used to investigate the molecular configuration and self-assembly behavior of compounds in solution or bulk. While direct SANS studies specifically on this compound are less commonly reported, research on structurally similar bioesters, such as 2-ethylthis compound (2-EHL), provides valuable insights into the behavior of fatty acid esters.

SANS measurements on 2-ethylthis compound have revealed surfactant-like configurations in the bulk, indicating its ability to undergo self-assembly. Analysis of SANS data for 2-EHL, using polymer scattering frameworks, has yielded a radius of gyration (Rg) of 6.5 Å and a Kuhn length (representing the average segment length or persistence length) of 11.2 Å. These studies suggest that the molecular structure of such esters, where the polar ester linkage is partially separated from the apolar alkyl tails, facilitates self-assembly or interpenetration. When dispersed in certain solvents like acetonitrile, 2-EHL has been observed to form self-assembled structures exceeding its molecular dimensions, with a mean aggregation number of 3.5 ± 0.2 molecules across tested concentrations. This structural evidence indicates that these esters can function as nonionic (co)surfactants, influencing their interfacial adsorption properties, emolliency, and lubricity. These findings on 2-ethylthis compound offer a framework for understanding the potential molecular configurations and aggregation behaviors of this compound due to their structural similarities as fatty acid esters.

Morphological Analysis of Biocatalyst Supports (e.g., SEM, Porosimetry)

In the context of this compound research, particularly its enzymatic synthesis, the morphological characterization of biocatalyst supports is critical for optimizing enzyme immobilization and catalytic efficiency.

Porosimetry: Porosimetry, often complemented by Brunauer–Emmett–Teller (BET) analysis, is employed to quantify the porous properties of biocatalyst supports, including surface area, pore volume, and pore diameter. Studies on supports for this compound synthesis have shown that materials like babaçu mesocarp and rice husk are mesoporous, possessing large hydrophobic areas. uni.lu This mesoporous structure is highly advantageous for enzyme immobilization, as it facilitates hydrophobic adsorption and confinement of the enzyme, which can lead to its hyperactivation and improved catalytic performance in reactions such as this compound production. uni.lu

The table below presents the morphological characteristics of various defatted biomasses used as supports for TLL immobilization, highlighting the importance of these properties in biocatalyst development. uni.lu

Support MaterialSurface Area (m²/g)Pore Volume (cm³/g)Pore Diameter (Å)Hydrophobicity (Dye Fixation, %)
Sugarcane Bagasse (SC)0.90.00210011.2
Rice Husks (RH)1.80.00310018.9
Corn Cobs (CC)1.00.00210010.5
Babaçu Mesocarp (BM)2.10.00410025.3
Coconut Bark (CB)0.70.0011008.7
Coffee Grounds (CG)1.50.00310015.1

Note: Data adapted from a study on agroindustrial wastes as supports for lipase (B570770) immobilization in this compound synthesis. uni.lu

Environmental Impact and Sustainability Research of Hexyl Laurate

Biodegradation Studies and Environmental Fate

Hexyl laurate is generally considered to be readily biodegradable, indicating its capacity to be broken down by microorganisms in the environment. europa.eueuropa.eu While direct experimental data for this compound's biodegradability is limited, its assessment is based on a read-across approach from structurally similar compounds within the short-chain alcohol esters (SCAE C2-C8) category, to which it belongs. europa.eueuropa.eu

The rapid biodegradation of this compound suggests that its aqueous environmental concentrations are likely to remain low, as a significant portion is expected to be eliminated in sewage treatment plants. europa.eu If released into aquatic environments, its concentration in the water phase is anticipated to decrease rapidly due to this biodegradation process and its potential for adsorption to solid particles and sediment. europa.eueuropa.eu

In the atmosphere, vapor-phase this compound is degraded by reactions with photochemically-produced hydroxyl radicals, with an estimated half-life of 2.2 days. atamankimya.com Hydrolysis, another environmental degradation pathway, is expected to occur slowly, with estimated half-lives of 2 years at pH 7 and 78 days at pH 8. atamankimya.com

Table 1: Biodegradation Data for Structurally Similar Compounds

CompoundCAS NumberBiodegradation (% CO2 evolution in 28 days)OECD GuidelineReadily Biodegradable
Isopropyl laurate10233-13-367%OECD 301 DYes
2-Ethylthis compound20292-08-491.7%OECD 301 BYes
This compound34316-64-8Assessed via read-acrossN/AYes

Adsorption to Suspended Solids and Sediment in Aquatic Environments

This compound is expected to exhibit significant adsorption to suspended solids and sediment when present in aquatic environments. atamankimya.com This characteristic is shared by short-chain alcohol esters (SCAE C2-C8), which demonstrate a high adsorption potential, with a log Koc ranging from 3.9 to 6.5 (MCI method, KOCWIN v2.00). europa.eu

Volatilization from Water Surfaces

Volatilization from water surfaces is identified as an important environmental fate process for this compound. atamankimya.com This is supported by its Henry's Law constant, which is reported as 5.3 x 10-4 atm-cu m/mole. atamankimya.com

Based on this constant, estimated volatilization half-lives for this compound are relatively short: approximately 5.5 hours for a model river and 5.4 days for a model lake. atamankimya.com This indicates that a considerable amount of this compound released into water bodies could transfer to the atmosphere. Furthermore, volatilization from moist soil surfaces is also expected to be a significant fate process. atamankimya.com The compound's vapor pressure of 1.32 mm Hg at 25 °C suggests that it may also volatilize from dry soil surfaces. atamankimya.com

Table 2: Volatilization Parameters and Half-Lives

ParameterValueEnvironmental CompartmentHalf-Life (Estimated)
Henry's Law Constant5.3 x 10-4 atm-cu m/moleWaterN/A
Vapor Pressure1.32 mm Hg at 25 °CAirN/A
VolatilizationN/AModel River5.5 hours
VolatilizationN/AModel Lake5.4 days

Bioconcentration Factor (BCF) Analysis

The bioconcentration factor (BCF) is a key metric used to assess the potential for a chemical substance to accumulate in aquatic organisms from water, under equilibrium conditions and in the absence of dietary exposure. chemsafetypro.comcefic-lri.orgresearchgate.net For this compound, an estimated BCF of 34 suggests a moderate potential for bioconcentration in aquatic organisms. atamankimya.com

It is important to note that no experimental data on the bioaccumulation potential of short-chain alcohol esters (SCAE C2-C8), including this compound, is available. europa.eu Therefore, the assessment relies on a Weight of Evidence (WoE) approach, which combines available data and considers structural similarities. europa.eu

Due to their ready biodegradability and rapid metabolism, substances within the SCAE C2-C8 category are not expected to bioaccumulate significantly in aquatic or sediment organisms. europa.eu Their poor water solubility and high adsorption potential also contribute to low uptake of dissolved substance from water. europa.eu Consequently, this compound is not expected to biomagnify within the food chain. europa.eu

According to EU REACH criteria, a substance with a BCF greater than 2000 is considered bio-accumulative (B), and a BCF greater than 5000 indicates very bio-accumulative (vB) properties. chemsafetypro.com The estimated BCF of 34 for this compound is significantly below these thresholds, further supporting its low bioaccumulation concern.

Sustainable Production and Waste Valorization

The production of this compound can be achieved through sustainable methods, particularly via lipase-catalyzed reactions, which offer an environmentally friendly alternative to traditional chemical synthesis. This enzymatic approach provides several advantages, including higher yields and improved cost-efficiency compared to conventional chemical catalysts.

Research has demonstrated that immobilized lipases can achieve conversion rates as high as 94% within four hours for this compound synthesis. Optimal conditions identified for such enzymatic synthesis include a reaction time of 80 minutes, a temperature of 55 °C, a substrate molar ratio of 1:1.5, and a lipase (B570770) amount of 40% (0.96 BAUN), leading to approximately 90% molar conversion. The adoption of enzymatic processes for this compound production aligns with sustainable practices by reducing the generation of harmful byproducts and lowering energy consumption.

Furthermore, the valorization of agro-industrial wastes presents a promising avenue for the sustainable production of this compound. Residual biomasses can serve as effective supports for the immobilization of lipases, such as those derived from Thermomyces lanuginosus (TLL). x-mol.netresearchgate.netmdpi.com Studies have explored the use of materials like babassu mesocarp (BM) and rice husk (RH) as immobilization supports. For instance, lipase immobilized on babassu mesocarp (BM-TLL) demonstrated a 94% conversion rate in 4 hours during this compound synthesis. mdpi.com This innovative approach transforms agricultural byproducts into valuable resources, contributing to green chemistry and sustainable development. x-mol.netmdpi.commdpi.com

Table 3: Optimal Conditions for Lipase-Catalyzed this compound Synthesis

ParameterOptimal ValueResulting Molar Conversion
Reaction Time80 minutes~90%
Temperature55 °C~90%
Substrate Molar Ratio1:1.5~90%
Lipase Amount40% (0.96 BAUN)~90%

Regulatory Science and Safety Assessment of Hexyl Laurate

Regulatory Status in International Chemical Inventories (e.g., REACH, TSCA, AICIS)

Hexyl laurate is listed on several major international chemical inventories, indicating its compliance with the regulatory frameworks of different regions. Its status on these inventories is a prerequisite for its manufacture, importation, and use in industrial and commercial applications, including cosmetics.

The compound is registered under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. nih.gov In the United States, this compound is listed on the Toxic Substances Control Act (TSCA) Inventory with an "ACTIVE" status. nih.gov Furthermore, it is included in the Australian Inventory of Industrial Chemicals (AICIS), which regulates the introduction of industrial chemicals in Australia. nih.govgpcregulatory.com

Table 1: International Regulatory Inventory Status of this compound

Regulatory Body/Inventory Jurisdiction Status
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) European Union Registered nih.gov
TSCA (Toxic Substances Control Act) United States Active nih.gov

Safety Evaluations by Expert Panels (e.g., Cosmetic Ingredient Review (CIR))

The safety of this compound for use in cosmetic products has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel. The CIR is an independent, non-profit scientific body that assesses the safety of ingredients used in cosmetics in the United States.

Toxicological Research and Risk Assessment

Toxicological data are fundamental to assessing the risk associated with chemical compounds. For this compound, available research indicates a low level of toxicological concern. It is not classified as acutely toxic, and studies have shown low repeated dose toxicity. syskem.dechemos.de

Key findings from toxicological assessments include:

Mutagenicity: The compound did not demonstrate mutagenic effects in available studies. syskem.de

Carcinogenicity: It is not classified as a carcinogen. chemos.de

Reproductive Toxicity: The toxicity to reproduction was found to be low. syskem.dechemos.de

Based on aggregated data from multiple notifications to the ECHA (European Chemicals Agency) C&L Inventory, the substance does not meet the criteria for classification for hazards under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. nih.gov Australian regulatory assessments have also categorized it as a chemical unlikely to require further regulation to manage risks to human health. nih.gov

Table 2: Summary of Toxicological Endpoints for this compound

Toxicological Endpoint Finding Classification
Acute Toxicity Shall not be classified as acutely toxic. chemos.de Not Classified nih.govchemos.de
Germ Cell Mutagenicity Did not show mutagenic effects. syskem.de Not Classified chemos.de
Carcinogenicity Shall not be classified as carcinogenic. chemos.de Not Classified chemos.de

Studies on Irritation and Sensitization Propensities

The potential for a cosmetic ingredient to cause skin irritation or sensitization (allergic contact dermatitis) is a critical aspect of its safety assessment. Studies and safety data sheets for this compound consistently indicate a low propensity for both irritation and sensitization. specialchem.comsyskem.de

Industrial and Applied Research Perspectives of Hexyl Laurate

Applications in Personal Care Formulations

Hexyl laurate is extensively used in cosmetics and personal care products for its beneficial effects on skin and hair, as well as its ability to improve the sensory characteristics of formulations. upichem.comupichem.comupichem.com

Role as an Emollient and Skin-Conditioning Agent

The emollient properties of this compound are summarized in the table below:

FeatureDescriptionSource
Action Softens and smoothens the skin. lesielle.comrau-cosmetics.com
Mechanism Forms a protective layer to prevent moisture loss. lesielle.comontosight.ai
Benefit Enhances skin hydration and restores suppleness. atamanchemicals.comontosight.ai
Feel Lightweight and non-greasy. specialchem.com

Texture Enhancement and Spreadability in Formulations

The impact of this compound on formulation texture is detailed in the following table:

PropertyEffect of this compoundApplication BenefitSource
Viscosity LowImproves spreadability of creams and lotions. atamanchemicals.comcrodapharma.com
Feel Silky and smoothEnhances the sensory experience of the product. upichem.comupichem.comupichem.com
Application VelvetyFacilitates smooth application of makeup. specialchem.com

Viscosity Control in Product Development

This compound also functions as a viscosity-controlling agent in cosmetic formulations. Its low viscosity helps to modify the thickness of products, contributing to the desired consistency and stability of emulsions. This is particularly useful in creating formulations with a light texture that are easy to apply.

Use in Sunscreen and Hair Care Products

In sunscreen products, this compound is utilized for its ability to act as a solvent and dispersing agent, which helps to distribute active ingredients, such as titanium dioxide, evenly. specialchem.combluesun-international.com This ensures consistent broad-spectrum UVA/UVB protection. bluesun-international.com Its lightweight and non-greasy nature makes it an ideal component in sun care formulations, providing a pleasant skin feel without a heavy residue. upichem.comupichem.com

In hair care, this compound provides a lightweight conditioning effect. specialchem.com It helps to lubricate the hair shaft, making it more flexible and helping to prevent split ends. specialchem.com Its ability to impart a smooth feel makes it a valuable ingredient in conditioners and hair styling products. upichem.com

Pharmaceutical Applications

Beyond cosmetics, this compound has found applications in the pharmaceutical sector, primarily as a vehicle for delivering active ingredients.

Role as a Vehicle for Lipid-Soluble Active Ingredients

This compound serves as an effective vehicle for lipid-soluble (fat-soluble) active pharmaceutical ingredients in topical formulations. guidechem.comlookchem.comechemi.com Its low polarity makes it an excellent solubilizer for substances that are poorly soluble in water. crodapharma.com This property is crucial for the formulation of topical creams and ointments, as it helps to enhance the penetration of active ingredients into the skin. ontosight.ai Research has indicated that this compound exhibits high permeability in topical applications, potentially improving the delivery and efficacy of the drug. crodapharma.com

Formulation in Ointments and Creams

This compound is extensively utilized in the formulation of topical dermatological and cosmetic products, such as ointments and creams, due to its valuable physicochemical properties. specialchem.com It functions primarily as a lightweight emollient, skin-conditioning agent, and solvent. specialchem.comkraftchemical.com Its inclusion in formulations imparts a smooth, silky, and non-greasy feel to the skin, which enhances the sensory experience of the product. specialchem.comupichem.com

Research has shown that this compound improves the spreadability of creams and lotions, allowing for a more uniform application. specialchem.comupichem.com As a vehicle for lipid-soluble active ingredients, it helps to dissolve and distribute these components evenly throughout the product. chemicalbook.comwpachem.com This characteristic is particularly beneficial in medicated ointments and advanced skincare creams where consistent delivery of active substances is crucial. In pharmaceutical applications, its occlusive properties can help enhance the penetration of active ingredients into the skin. ontosight.ai

The compound's low viscosity and non-comedogenic nature make it suitable for a wide range of skin types, including oily and acne-prone skin. specialchem.com It is often incorporated into formulations for moisturizers, sunscreens, and foundations. specialchem.comincbio.co.kr For instance, it is a component in various commercial foundations and BB creams, where it contributes to a flawless, non-cakey finish. myskinrecipes.com The biosynthesis of this compound using lipase (B570770) in packed-bed bioreactors is an area of ongoing research, aiming for large-scale, cost-effective production for its use in personal care formulations. researchgate.net

Table 1: Functional Roles of this compound in Creams and Ointments

FunctionDescriptionKey Benefit
Emollient Softens and soothes the skin. specialchem.comProvides a smooth, silky, non-greasy feel. specialchem.comincbio.co.kr
Solvent Dissolves other ingredients, particularly lipid-soluble actives. upichem.comchemicalbook.comEnsures uniform distribution of active components. specialchem.com
Texture Enhancer Improves the spreadability and feel of the product. upichem.comchemicalbook.comEnhances the overall application experience. upichem.com
Skin-Conditioning Agent Helps to maintain the skin in good condition. kraftchemical.comImproves skin texture and appearance. atamanchemicals.com

**7.3. Other Industrial Applications

Beyond its primary role in the cosmetics and personal care sector, this compound and its isomers, such as 2-ethylthis compound, have found utility in a variety of other industrial fields. These applications leverage its properties as a lubricant, solvent, plasticizer, and treatment agent.

This compound and its branched-chain isomer, 2-ethylthis compound, are employed in the formulation of lubricants and greases. atamankimya.comeuropa.eu They can function as a base fluid or as an additive, offering excellent lubricity and low volatility. atamanchemicals.com Plant-based esters like these are considered attractive alternatives to mineral oils in some lubricant applications. berg-schmidt.com

In industrial lubricants, 2-ethylthis compound contributes to oxidation stability, which can extend the operational life of the machinery. atamanchemicals.comberg-schmidt.com It also provides a degree of corrosion protection, a valuable property in formulations for cutting oils and other metalworking fluids. berg-schmidt.com Its favorable properties, such as high thermal stability and the ability to reduce friction and wear, make it suitable for high-performance, environmentally friendly lubricants. atamanchemicals.com

Table 2: Properties of 2-Ethylthis compound in Lubricant Formulations

PropertyBenefit in LubricantsSource
Lubricity Reduces friction and wear in mechanical systems. atamanchemicals.com
Oxidation Stability Extends the life of the lubricant. atamanchemicals.comberg-schmidt.com
Corrosion Protection Provides a degree of protection in cutting oils. berg-schmidt.com
High Thermal Stability Maintains stability under high-temperature conditions. atamanchemicals.com

In the printing ink and coatings industry, esters like 2-ethylthis compound serve as effective solvents and dispersing agents. atamanchemicals.commosselman.eu As a solvent in printing inks, it helps to dissolve resins, pigments, and other additives to create a homogeneous mixture. wpachem.comberg-schmidt.com Its use can enhance the adhesion of the ink to the substrate, resulting in a more uniform print image. berg-schmidt.com

Furthermore, it acts as a viscosity regulator and can help control the drying time of the ink during the printing process. wpachem.comberg-schmidt.com In coatings, it functions to dissolve and disperse primary components like resins and pigments, influencing the application properties and finish of the final coating. wpachem.com These fatty acid esters are considered non-VOC (Volatile Organic Compound) solvents, making them a more environmentally friendly option in certain formulations. mosselman.eu

Certain alkyl esters, including laurates, are utilized as plasticizers in the polymer industry. cir-safety.org Specifically, 2-ethylthis compound is identified as a plasticizer that enhances the flexibility and durability of plastic materials. atamanchemicals.com Plasticizers are additives that increase the plasticity or decrease the viscosity of a material. A patent for mixed plasticizers mentions the use of 2-ethyl-hexyl lactate (B86563) laurate in combination with dioctyl phthalate (B1215562) to plasticize polyvinyl chloride-acetate copolymers. google.com The use of ethylthis compound as a plasticizer in rubber articles intended for repeated use in contact with food is also noted as an indirect food additive. cir-safety.org

This compound and its isomers are used in the formulation of textile and leather treatment products. atamankimya.comeuropa.eu In textile processing, these esters are applied to impart softness and improve the "hand" or feel of the fabric. atamanchemicals.com The European Chemicals Agency (ECHA) notes that 2-ethylthis compound is used in textile treatment products and dyes and for the manufacture of textile, leather, or fur. europa.eu These compounds are also components in polishes and waxes used for leather treatment, contributing to the final properties of the treated goods. europa.eu

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing hexyl laurate with high yield, and how can reproducibility be ensured?

  • Methodological Guidance: this compound is synthesized via esterification of hexanol with lauric acid. Key parameters include acid catalyst concentration (e.g., sulfuric acid at 0.5–1.5 mol%), temperature (60–80°C), and molar ratio (1:1.2 hexanol:lauric acid). Use reflux with a Dean-Stark trap to remove water and shift equilibrium toward ester formation. Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for C=O ester peak confirmation .
  • Reproducibility: Document catalyst purity, solvent grade, and stirring rate. Calibrate temperature probes and validate analytical methods (e.g., GC-MS retention times) against standards .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

  • Recommended Techniques:

  • GC-MS : Quantifies ester content and detects unreacted precursors or side products (e.g., lauric acid dimers).
  • NMR : Confirms ester bond formation (e.g., disappearance of hexanol’s -OH peak at ~1.5 ppm and emergence of ester carbonyl at ~170 ppm in 13C^{13}\text{C} NMR).
  • FTIR : Validates ester C=O stretch at ~1740 cm1^{-1} .
    • Data Interpretation: Compare spectra with reference databases (e.g., NIST Chemistry WebBook) and report signal-to-noise ratios to justify purity claims .

Q. How can researchers assess this compound’s stability under varying storage conditions (e.g., temperature, light exposure)?

  • Experimental Design: Conduct accelerated stability studies by storing samples at 25°C, 40°C, and 60°C for 4–12 weeks. Monitor degradation via HPLC for lauric acid/hexanol reappearance. Use UV-visible spectroscopy to detect oxidation (e.g., conjugated dienes at 234 nm) .
  • Controls: Include inert atmosphere (N2_2) and light-protected vials to isolate degradation pathways .

Advanced Research Questions

Q. How can conflicting data on this compound’s solubility in polar solvents be resolved?

  • Contradiction Analysis: Discrepancies may arise from solvent grade (e.g., anhydrous vs. hydrated ethanol) or temperature variations. Design a systematic study:

Prepare solvent mixtures (e.g., ethanol-water at 0–100% v/v).

Use dynamic light scattering (DLS) to detect micelle formation thresholds.

Report Hansen solubility parameters (δD, δP, δH) to predict compatibility .

  • Statistical Validation: Apply ANOVA to compare solubility across ≥3 replicates .

Q. What experimental strategies mitigate interference from residual catalysts during this compound’s toxicity assays?

  • Challenge: Acidic catalysts (e.g., H2_2SO4_4) may skew cytotoxicity results.
  • Solutions:

  • Neutralization : Post-synthesis, wash the product with NaHCO3_3 and validate pH (6.5–7.5) before testing.
  • Analytical Controls : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual metal ions .
    • Cell-Based Assays: Include a vehicle control (ester-free medium) to isolate this compound’s effects .

Q. How do molecular dynamics simulations improve understanding of this compound’s interactions with lipid bilayers?

  • Methodology:

Build a bilayer model (e.g., DPPC lipids) using software like GROMACS.

Simulate this compound insertion under physiological conditions (310 K, 1 atm).

Analyze partition coefficients and membrane fluidity changes via order parameters (SCD_{CD}) .

  • Validation: Compare simulation results with experimental data from fluorescence anisotropy or differential scanning calorimetry (DSC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.